Cas no 3882-09-5 (4-(Allyloxy)-4-oxobutanoic acid)

4-(Allyloxy)-4-oxobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- Butanedioic acid, mono-2-propenyl ester
- Butanedioic acid, 1-(2-propen-1-yl) ester
- DTXSID70366963
- 4-oxo-4-prop-2-enoxybutanoate
- 3882-09-5
- 4-(Allyloxy)-4-oxobutanoic acid
-
- MDL: MFCD00810148
- Inchi: InChI=1S/C7H10O4/c1-2-5-11-7(10)4-3-6(8)9/h2H,1,3-5H2,(H,8,9)/p-1
- InChI Key: MBYVZGBOJWAZJZ-UHFFFAOYSA-M
- SMILES: C=CCOC(=O)CCC(=O)[O-]
Computed Properties
- Exact Mass: 157.05008376g/mol
- Monoisotopic Mass: 157.05008376g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 66.4Ų
4-(Allyloxy)-4-oxobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 173583-10g |
4-(Allyloxy)-4-oxobutanoic acid |
3882-09-5 | 10g |
$1280.00 | 2023-09-11 | ||
TRC | A012980-2500mg |
4-(Allyloxy)-4-oxobutanoic acid |
3882-09-5 | 2500mg |
$ 1210.00 | 2022-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1966646-100mg |
4-(Allyloxy)-4-oxobutanoic acid |
3882-09-5 | 98% | 100mg |
¥768.00 | 2024-05-15 | |
Matrix Scientific | 173583-5g |
4-(Allyloxy)-4-oxobutanoic acid |
3882-09-5 | 5g |
$875.00 | 2023-09-11 | ||
TRC | A012980-500mg |
4-(Allyloxy)-4-oxobutanoic acid |
3882-09-5 | 500mg |
$ 370.00 | 2022-06-08 | ||
TRC | A012980-1000mg |
4-(Allyloxy)-4-oxobutanoic acid |
3882-09-5 | 1g |
$ 605.00 | 2022-06-08 | ||
Matrix Scientific | 173583-1g |
4-(Allyloxy)-4-oxobutanoic acid |
3882-09-5 | 1g |
$350.00 | 2023-09-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1966646-250mg |
4-(Allyloxy)-4-oxobutanoic acid |
3882-09-5 | 98% | 250mg |
¥1417.00 | 2024-05-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1966646-1g |
4-(Allyloxy)-4-oxobutanoic acid |
3882-09-5 | 98% | 1g |
¥3528.00 | 2024-05-15 |
4-(Allyloxy)-4-oxobutanoic acid Related Literature
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
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Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
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4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
Additional information on 4-(Allyloxy)-4-oxobutanoic acid
Introduction to 4-(Allyloxy)-4-oxobutanoic acid (CAS No. 3882-09-5)
4-(Allyloxy)-4-oxobutanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 3882-09-5, is a versatile organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a unique structural framework comprising an allyl ether group and a β-keto acid moiety, exhibits promising properties that make it a valuable intermediate in synthetic chemistry and drug development. Its molecular structure, characterized by the presence of both reactive and functional groups, positions it as a candidate for various applications in medicinal chemistry and biotechnology.
The structure of 4-(Allyloxy)-4-oxobutanoic acid consists of a four-carbon chain with an ester-like functionality at one end and an allyl oxygen linkage at the other. This configuration imparts distinct reactivity, making it useful in constructing more complex molecules. The β-keto group is particularly noteworthy, as it serves as a key site for further chemical transformations, including condensation reactions, Michael additions, and enolate formation. These reactions are fundamental in the synthesis of heterocyclic compounds, which are widely employed in pharmaceuticals due to their biological activity.
In recent years, there has been growing interest in exploring the potential of 4-(Allyloxy)-4-oxobutanoic acid in the development of novel therapeutic agents. Its dual functionality allows for selective modifications, enabling chemists to tailor its properties for specific applications. For instance, the allyl group can undergo cross-coupling reactions such as Suzuki or Heck couplings, facilitating the integration of aryl or vinyl moieties into larger molecular frameworks. Meanwhile, the β-keto acid can be converted into esters or amides, expanding its utility in peptidomimetic chemistry.
One of the most compelling aspects of 4-(Allyloxy)-4-oxobutanoic acid is its role as a building block in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop inhibitors targeting various biological pathways. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors, given the importance of kinases in regulating cellular processes and their association with diseases such as cancer. The ability to modify both the allyl ether and β-keto groups allows for fine-tuning of binding affinities and selectivity.
Recent studies have also highlighted the compound's relevance in drug discovery programs aimed at addressing neurological disorders. The structural motif present in 4-(Allyloxy)-4-oxobutanoic acid shares similarities with known pharmacophores that interact with central nervous system targets. By incorporating this scaffold into lead compounds, researchers aim to identify molecules with enhanced efficacy and reduced side effects. The compound's compatibility with fragment-based drug design approaches further underscores its importance in modern medicinal chemistry.
The synthetic accessibility of 4-(Allyloxy)-4-oxobutanoic acid is another factor contributing to its widespread use. It can be readily prepared through established synthetic routes involving propargyl alcohol or allyl bromide as starting materials. These methods are scalable and compatible with industrial production standards, making it feasible to obtain sufficient quantities for both academic research and commercial applications. The ease of functionalization also allows for rapid screening of derivatives, accelerating the discovery process.
In addition to its pharmaceutical applications, 4-(Allyloxy)-4-oxobutanoic acid has found utility in materials science and agrochemical research. Its ability to participate in polymerization reactions makes it a candidate for developing novel polymers with tailored properties. Similarly, its incorporation into agrochemical formulations could lead to more effective pesticides or herbicides by enhancing bioavailability or stability.
The future prospects for 4-(Allyloxy)-4-oxobutanoic acid are promising, given ongoing advancements in synthetic methodologies and computational chemistry. Techniques such as flow chemistry and high-throughput screening are expected to further streamline its production and application. Moreover, machine learning models can aid in predicting optimal derivatives for specific biological targets, reducing the time required for hit identification.
In conclusion, 4-(Allyloxy)-4-oxobutanoic acid (CAS No. 3882-09-5) is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features enable diverse applications in drug development, materials science, and industrial processes. As scientific understanding evolves and new technologies emerge, 4-(Allyloxy)-4-oxobutanoic acid will undoubtedly continue to play a pivotal role in advancing chemical innovation.
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